4'-Bromobiphenyl-4-yl benzoate
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Overview
Description
4’-Bromobiphenyl-4-yl benzoate is an organic compound with the molecular formula C19H13BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromobiphenyl-4-yl benzoate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of 4’-Bromobiphenyl-4-yl benzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromobiphenyl-4-yl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzoate group can undergo oxidation to form carboxylic acids.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different substituents.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of reduced biphenyl compounds.
Scientific Research Applications
4’-Bromobiphenyl-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 4’-Bromobiphenyl-4-yl benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and benzoate group play crucial roles in binding to these targets, influencing biochemical pathways. The compound can modulate the activity of specific enzymes, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: Similar structure but with a methyl ester group instead of a benzoate group.
4-Bromobiphenyl: Lacks the benzoate group, making it less reactive in certain chemical reactions.
4-Benzoyl-4’-bromobiphenyl: Contains a benzoyl group instead of a benzoate group, leading to different reactivity and applications.
Uniqueness: 4’-Bromobiphenyl-4-yl benzoate is unique due to its combination of a bromine atom and a benzoate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications .
Properties
CAS No. |
94375-26-5 |
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Molecular Formula |
C19H13BrO2 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
[4-(4-bromophenyl)phenyl] benzoate |
InChI |
InChI=1S/C19H13BrO2/c20-17-10-6-14(7-11-17)15-8-12-18(13-9-15)22-19(21)16-4-2-1-3-5-16/h1-13H |
InChI Key |
RGPNGUWAEKRPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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